Product packaging for (2S)-2-(oxan-4-yl)propan-1-amine(Cat. No.:CAS No. 2248187-44-0)

(2S)-2-(oxan-4-yl)propan-1-amine

Cat. No.: B2908819
CAS No.: 2248187-44-0
M. Wt: 143.23
InChI Key: FZSLTQVQTWQEEO-SSDOTTSWSA-N
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Description

(2S)-2-(oxan-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B2908819 (2S)-2-(oxan-4-yl)propan-1-amine CAS No. 2248187-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSLTQVQTWQEEO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Amines with Oxane Moieties in Contemporary Chemical Synthesis

Chiral amines are fundamental components in a vast array of biologically active molecules and are indispensable tools in asymmetric synthesis. The introduction of an oxane (tetrahydropyran) moiety into a chiral amine scaffold, as seen in (2S)-2-(oxan-4-yl)propan-1-amine, imparts specific stereochemical and physicochemical properties that are highly desirable in medicinal chemistry and materials science.

The oxane ring is a privileged saturated heterocyclic motif found in numerous natural products with significant biological activities. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid conformational constraint that can be crucial for selective binding to biological targets. When combined with a chiral amine, the resulting structure offers a versatile platform for the synthesis of complex molecules with defined stereochemistry. These chiral building blocks are instrumental in the construction of enantiomerically pure pharmaceuticals, where the stereoisomers can exhibit vastly different efficacy and safety profiles.

The amine functionality in these compounds serves as a key handle for a variety of chemical transformations, including amidation, alkylation, and participation in carbon-nitrogen bond-forming reactions. The stereocenter adjacent to the amine group in this compound allows for the precise control of the spatial orientation of substituents, which is a critical factor in the design of targeted therapies.

Advanced Synthetic Methodologies for 2s 2 Oxan 4 Yl Propan 1 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing single-enantiomer compounds. For a molecule like (2S)-2-(oxan-4-yl)propan-1-amine, the key is the stereocontrolled formation of the amine-bearing chiral center. This can be achieved through various catalytic and stoichiometric approaches.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Routes for Chiral Amine Formation

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing chiral amines. doi.orgacs.org This approach involves the reduction of a C=N double bond using molecular hydrogen and a chiral metal catalyst. Similarly, asymmetric transfer hydrogenation (ATH) uses a hydrogen donor, such as formic acid or isopropanol, in place of H₂ gas. researchgate.net

For the synthesis of this compound, a logical precursor would be the imine derived from 2-(oxan-4-yl)propan-2-one. While direct examples for this specific substrate are not prevalent in the literature, extensive research on the asymmetric hydrogenation of dialkyl and aryl-alkyl imines provides a strong basis for this route. acs.orgchinesechemsoc.org Iridium, rhodium, and cobalt complexes with chiral ligands like BINAP are commonly employed. doi.orgresearchgate.net

A proposed pathway would involve the initial formation of an N-protected or unprotected imine from 2-(oxan-4-yl)propan-2-one, followed by hydrogenation with a suitable chiral catalyst system. The challenge in the hydrogenation of dialkyl imines lies in the catalyst's ability to differentiate between two sterically similar alkyl groups. chinesechemsoc.org However, catalysts with finely-tuned chiral pockets have shown high efficiency and enantioselectivity for these challenging substrates. chinesechemsoc.org

Catalyst SystemSubstrate TypeH₂ PressureTemp. (°C)Yield (%)ee (%)Reference
Co₂(CO)₈ / (R)-BINAPN-Aryl Ketimines450 psi25up to 98up to 99 doi.org
Ir/Spiro PAP LigandDialkyl Imines50 bar8065-8581-98 chinesechemsoc.org
Chiral FLPN-Aryl Ketimines20 bar25>95up to 76 rsc.org

Table 1: Examples of Asymmetric Hydrogenation of Imines for Chiral Amine Synthesis

Biocatalytic Pathways for Stereoselective Amine Production

Biocatalysis offers a green and highly selective alternative for chiral amine synthesis. researchgate.netnih.gov Transaminases (TAs), also known as aminotransferases, are particularly powerful enzymes for this purpose. nih.govrsc.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone, generating a chiral amine with high enantiomeric excess. nih.gov

The synthesis of this compound could be envisioned via the asymmetric transamination of the corresponding ketone, 2-(oxan-4-yl)propan-2-one. The broad substrate scope of modern, engineered ω-transaminases makes them suitable for converting a wide range of ketones, including those with bulky substituents. mdpi.comresearchgate.net The reaction equilibrium can be shifted towards the product by using specific amine donors or removing the ketone byproduct. nih.gov This method is operationally simple and often proceeds under mild aqueous conditions. nih.gov

Enzyme TypeSubstrate TypeAmine DonorTemp. (°C)pHConversion (%)ee (%)Reference
(R)-TransaminaseDisubstituted PhenylpropanonesIsopropylamine458.088-89>99 rsc.org
ω-Transaminase (ATA 113)(4-Fluorophenyl)acetoneo-XylylenediamineRT7.5>99>99 nih.gov
Amine Dehydrogenase (AmDH)MethoxyacetoneNH₃ / Formate30-88.398.6 whiterose.ac.uk

Table 2: Examples of Biocatalytic Synthesis of Chiral Amines

Chiral Auxiliary and Ligand-Controlled Methods in Stereoselective Transformations

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. tcichemicals.comresearchgate.net A chiral auxiliary is a temporary stereogenic unit that is attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. tcichemicals.com

For amine synthesis, popular auxiliaries include Evans oxazolidinones and Ellman's tert-butanesulfinamide. rsc.orgbeilstein-journals.org In the context of synthesizing this compound, one could condense 2-(oxan-4-yl)propanal (B6155353) with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. mdpi.com Nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to the C=N bond would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. Subsequent acidic hydrolysis would cleave the sulfinyl group to furnish the desired primary amine. mdpi.comd-nb.info This method is robust and provides predictable stereochemical outcomes for a wide variety of substrates.

Auxiliary/LigandReaction TypeSubstrateReagentDiastereomeric Ratio (dr) / ee (%)Reference
(R)-tert-ButanesulfinamideGrignard AdditionN-Sulfinyl AldimineMeMgBr>95:5 dr d-nb.info
Evans OxazolidinoneAldol ReactionN-Acyl OxazolidinoneTiCl₄, DIPEA3:1 dr rsc.org
(1R)-1-Aryl-ethanaminesPictet-SpenglerTryptamine derivativePOCl₃85:15 dr beilstein-journals.org

Table 3: Examples of Chiral Auxiliary and Ligand-Controlled Syntheses

Stereoselective Radical Addition Approaches to Amine Synthesis

Radical additions to C=N bonds offer a mild, non-basic method for C-C bond formation in amine synthesis. Stereocontrol can be achieved by using a chiral auxiliary on the nitrogen atom of the imine derivative. Chiral N-acylhydrazones are effective radical acceptors for this purpose. While specific applications to oxane-containing substrates are not detailed, the general methodology is well-established for creating chiral amine precursors. This approach is noted for its potential but is less commonly applied than the other methods described for this type of target.

Convergent and Divergent Synthetic Pathways

Convergent synthesis, where different fragments of a molecule are prepared separately and then joined, and divergent synthesis, where a common intermediate is used to create a library of related compounds, are key concepts in modern organic chemistry. The synthesis of this compound can be designed using these principles.

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. nih.govgoogleapis.com The reaction proceeds via the in-situ formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced to the final amine product. google.com To synthesize a primary amine like this compound, one would typically start with the corresponding ketone, 2-(oxan-4-yl)propan-2-one, and use ammonia (B1221849) as the nitrogen source. researchgate.net

The key challenge is achieving enantioselectivity. This can be addressed by using a chiral reducing agent or, more commonly, by employing an asymmetric catalytic version of the reaction, which falls under the scope of asymmetric hydrogenation as discussed previously. Alternatively, a diastereoselective reductive amination can be performed by reacting the ketone with a chiral amine (as a chiral auxiliary), followed by reduction and subsequent removal of the auxiliary.

A one-pot reaction combines the ketone, ammonia, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone. google.com Catalytic reductive amination using H₂ and a metal catalyst (e.g., Ni, Pd, Ru) is also a powerful, atom-economical option. researchgate.net

Carbonyl SubstrateNitrogen SourceReducing Agent / CatalystConditionsProduct TypeReference
2-HydroxytetrahydropyranAmmoniaH₂ / 50Ni-Al₂O₃60°C, 2 MPa H₂Primary Amine researchgate.net
Aldehydes/KetonesAmmoniaH₂ / Co particles80°C, 1-10 bar H₂Primary Amine nih.gov
Aldehydes/KetonesAminesNaBH(OAc)₃RT, CH₂Cl₂Secondary/Tertiary Amines google.com

Table 4: General Conditions for Reductive Amination

Nucleophilic Additions and Ring-Opening Reactions Involving Oxane Precursors

The construction of the target molecule can be approached through the strategic modification of pre-existing oxane rings. Nucleophilic addition reactions to functionalized oxane precursors represent a key strategy. For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines derived from oxane-4-carbaldehyde offers a pathway to chiral amines with high diastereoselectivity. beilstein-journals.org The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to establish the desired stereocenter. beilstein-journals.org Subsequent removal of the sulfinyl group under mild acidic conditions yields the free chiral amine. beilstein-journals.org

Another approach involves the ring-opening of strained oxacyclic systems. For example, epoxides can be opened by nucleophiles that also contain a leaving group, setting the stage for a subsequent intramolecular cyclization to form a different ring system. acs.org While not a direct synthesis of the oxane ring in the target molecule, this principle can be applied to construct precursors. For example, the ring-opening of a suitable oxanorbornene derivative with an appropriate amine nucleophile could be envisioned as a potential, albeit complex, route. researchgate.net The reaction of Grignard reagents with heterocyclic N-oxides can also lead to ring-opened products, such as dienal-oximes, which could serve as versatile intermediates for further transformations into saturated heterocyclic amines. diva-portal.org

The following table summarizes representative nucleophilic addition reactions for amine synthesis:

Reaction TypeSubstrateReagentProduct TypeReference
Nucleophilic Addition to ImineChiral N-tert-butanesulfinyl imineOrganometallic reagentChiral amine beilstein-journals.org
Nucleophilic Addition to CarbonylAldehyde/KetonePrimary amineImine libretexts.org
Nucleophilic Addition to CarbonylAldehyde/KetoneSecondary amineEnamine libretexts.org
Conjugate AdditionActivated alkyneAminePyrrole acs.org

Carbon-Hydrogen (C-H) Functionalization Strategies for Amine Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, including chiral amines. chinesechemsoc.orgsnnu.edu.cn This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. chinesechemsoc.org Palladium-catalyzed asymmetric allylic C-H amination represents a significant advancement in this area, enabling the construction of enantiomerically enriched amines. chinesechemsoc.org However, challenges remain, such as the potential for catalyst inhibition by the Lewis basic amine products. chinesechemsoc.org

Strategies to overcome these challenges include the use of specialized ligand systems and reaction conditions that favor the desired C-H activation pathway. For instance, cooperative catalysis involving both a chiral and an achiral Lewis acid can promote the enantioselective union of N-alkylamines and α,β-unsaturated compounds under redox-neutral conditions. acs.orgnih.gov This method allows for the formation of β-amino carbonyl compounds with high atom economy. acs.orgnih.gov Organocatalytic approaches have also been developed for the asymmetric α-C-H functionalization of alkyl amines, expanding the toolkit for chiral amine synthesis. chemrxiv.org

Key strategies in C-H functionalization for amine synthesis are highlighted below:

StrategyCatalyst/ReagentSubstrate TypeProduct TypeReference
Palladium-Catalyzed Asymmetric Allylic C-H AminationPalladium catalyst with chiral ligandAlkeneChiral amine chinesechemsoc.org
Cooperative Lewis Acid CatalysisChiral and achiral Lewis acidsN-alkylamine and α,β-unsaturated compoundβ-amino carbonyl compound acs.orgnih.gov
Organocatalytic Asymmetric α-C-H FunctionalizationOrganocatalystN-arylidene alkyl amineChiral α,α-dialkyl amine chemrxiv.org

Construction of the Oxane Ring via Targeted Cyclization Reactions (e.g., Radical Cyclization)

In cases where the oxane ring is not part of the starting material, its construction via cyclization reactions is a critical step. Radical cyclizations, in particular, have proven effective for the synthesis of five- and six-membered rings, including oxanes. elsevierpure.comnih.govharvard.edu These reactions can be initiated by various methods and often proceed with high stereoselectivity. For the synthesis of this compound, a strategy could involve the radical cyclization of an acyclic precursor containing a suitably positioned radical precursor and an alkene or other radical acceptor.

For example, the radical cyclization of unsaturated oximes initiated by the iron(II)-catalyzed cleavage of a hypervalent iodine reagent can lead to the formation of isoxazoline (B3343090) backbones, which can be further transformed. rsc.org While not directly forming an oxane, this illustrates the power of radical cyclizations in heterocycle synthesis. A more direct approach could involve the cyclization of an open-chain aldehyde derivative through metalloradical C-H alkylation, which provides a retrosynthetic disconnection to readily available starting materials. nih.gov Convergent strategies for the synthesis of polycyclic ether systems, which often contain oxane rings, have also been developed, relying on key steps like ring-closing metathesis and reductive etherification. researchgate.net

Hydroamination Reactions for Amine Introduction

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of amines. nih.gov Asymmetric hydroamination, in particular, offers a direct route to chiral amines from readily available alkenes. nih.gov Copper(I) hydride-catalyzed hydroamination has emerged as a powerful tool in this regard. scispace.com This method often involves the use of an electrophilic amine transfer reagent. nih.govscispace.com

Recent advancements have focused on expanding the scope of these reactions to include the synthesis of primary amines, which has been a significant challenge. scispace.com The development of new amine transfer reagents has been crucial to this progress. nih.govscispace.com Photoenzymatic catalysis has also been applied to achieve asymmetric intermolecular hydroamination, highlighting the potential of combining biocatalysis and photochemistry for the synthesis of chiral amines. cabbi.bioacs.orgosti.gov

The following table presents different approaches to hydroamination:

MethodCatalystReactantsProductReference
Copper-Catalyzed HydroaminationCopper(I) hydrideAlkene/Alkyne + Amine transfer reagentChiral secondary/tertiary amine nih.govscispace.com
Photoenzymatic Asymmetric HydroaminationFlavin-dependent ene-reductaseAlkene + HydroxylamineEnantioenriched tertiary amine cabbi.bioacs.orgosti.gov
Palladium-Catalyzed Intramolecular AminoarylationPalladium catalystAlkene with tethered amine and aryl halidePyrrolidine acs.org

Principles of Green Chemistry in this compound Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. instituteofsustainabilitystudies.comjocpr.com The synthesis of this compound can be made more sustainable by focusing on atom economy, reaction efficiency, and the use of environmentally benign solvents and reaction media.

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. primescholars.com For the synthesis of this compound, employing catalytic methods is key to maximizing atom economy. instituteofsustainabilitystudies.comjddhs.com

Catalytic reactions, by definition, use a small amount of a substance to facilitate a transformation, reducing the need for stoichiometric reagents that end up as waste. jddhs.comnih.gov For example, catalytic amidation reactions between carboxylic acids or their esters and amines are more atom-economical than classical methods that use excess coupling reagents and bases. acs.org The development of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process. acs.org Microwave-assisted synthesis is another technique that can improve reaction efficiency by reducing reaction times and energy consumption. mdpi.comresearchgate.net

Development of Sustainable Solvent Systems and Reaction Media

Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing. mdpi.com Therefore, the development and use of sustainable solvents and reaction media are crucial for greening the synthesis of this compound. wiley.comdigitallibrary.co.in Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability, although its use can be challenging for non-polar reactants. mdpi.com

Other green solvent alternatives include supercritical carbon dioxide and ionic liquids. jocpr.commdpi.comwiley.com Ionic liquids, which are salts with low melting points, have negligible vapor pressure and can often be recycled. mdpi.comresearchgate.net Deep eutectic solvents (DESs) have also emerged as environmentally friendly alternatives to traditional organic solvents. mdpi.comfrontiersin.org In some cases, DESs can act as both the solvent and a co-catalyst. mdpi.com Solvent-free reactions, where the reactants are heated together without a solvent, represent the ultimate green approach, minimizing waste and simplifying purification. pharmafeatures.com The use of aqueous citric acid as a green reaction medium has also been reported for certain syntheses, avoiding the need for hazardous organic solvents. scielo.org.co

The following table provides an overview of sustainable solvent systems:

Solvent/MediumKey PropertiesApplication ExampleReference
WaterNon-toxic, available, non-flammableCo-solvent in synthesis mdpi.com
Supercritical CO2Low toxicity, easy removalGreener solvent alternative jocpr.com
Ionic LiquidsLow vapor pressure, recyclableReaction media for various transformations mdpi.comresearchgate.net
Deep Eutectic Solvents (DESs)Environmentally benign, can act as co-catalystsUllmann amine synthesis mdpi.comfrontiersin.org
Solvent-FreeMinimal waste, simplified purificationSolid-state reactions, thermal reactions pharmafeatures.com
Aqueous Citric AcidGreen, avoids hazardous organic solventsPromotes one-pot syntheses scielo.org.co

Utilization of Environmentally Benign Catalytic Systems

The synthesis of enantiomerically pure amines, such as this compound, is increasingly benefiting from the adoption of environmentally benign catalytic systems. These methods offer a greener alternative to traditional chemical syntheses, which often rely on stoichiometric reagents, harsh reaction conditions, and generate significant waste. d-nb.infoacs.org Biocatalysis, in particular, has emerged as a powerful tool, utilizing enzymes like transaminases and dehydrogenases to achieve high enantioselectivity under mild, aqueous conditions. nih.govnih.gov

The primary green approach for synthesizing this compound involves the asymmetric reductive amination of the prochiral ketone, 2-(oxan-4-yl)propanal. This transformation can be efficiently catalyzed by ω-transaminases (ω-TAs). nih.govdiva-portal.org These pyridoxal (B1214274) phosphate-dependent enzymes transfer an amino group from a donor molecule, such as L-alanine or isopropylamine, to the ketone substrate, directly yielding the desired chiral amine with high optical purity. tdx.catnih.gov The reaction is typically performed in an aqueous buffer at or near neutral pH and ambient temperature, significantly reducing the environmental footprint compared to conventional methods. diva-portal.org

A key advantage of using transaminases is their exquisite stereoselectivity, which allows for the production of the (S)-enantiomer with high enantiomeric excess (ee). nih.gov To drive the reaction equilibrium towards the product amine, various strategies can be employed. One common approach is the use of a co-enzyme system to remove the pyruvate (B1213749) byproduct formed when L-alanine is the amine donor. For instance, coupling the transaminase with a pyruvate decarboxylase can shift the equilibrium by converting pyruvate to acetaldehyde (B116499) and CO2. tdx.cat

Another environmentally friendly catalytic approach is the use of amine dehydrogenases (AmDHs). These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. frontiersin.orgrsc.org The cofactor can be regenerated in situ using a secondary enzyme and a sacrificial substrate like glucose or formate, making the process highly atom-economical. rsc.org While specific examples for the synthesis of this compound using AmDHs are not extensively documented, the broad substrate scope of these enzymes suggests their potential applicability. frontiersin.org

The following table summarizes representative data for the biocatalytic synthesis of chiral amines from prochiral ketones, illustrating the typical performance of these environmentally benign systems.

Catalyst SystemSubstrateAmine DonorProductConversion (%)Enantiomeric Excess (ee, %)
(R)-Transaminase1-phenylpropan-2-oneIsopropylamine(R)-1-phenylpropan-2-amine88-89>99
Amine Dehydrogenase (MsmeAmDH)Butan-2-oneAmmonia(S)-Butan-2-amine>9992.6
Amine Dehydrogenase (MsmeAmDH)1-Methoxypropan-2-oneAmmonia(S)-1-Methoxypropan-2-amine>99>99

In addition to biocatalysis, chemo-catalytic methods employing earth-abundant metal catalysts are also being explored for reductive amination as a greener alternative to precious metal catalysts. researchgate.net However, achieving high enantioselectivity in these systems for aliphatic amines can be challenging.

Elucidation of Chemical Reactivity and Transformation Pathways of 2s 2 Oxan 4 Yl Propan 1 Amine

Reactivity Profiles of the Primary Amine Functional Group

The primary amine functionality is a cornerstone of the molecule's reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilicity and basicity, allowing the amine to engage in a multitude of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of (2S)-2-(oxan-4-yl)propan-1-amine makes it an effective nucleophile, readily participating in reactions that form new carbon-heteroatom bonds. A primary example is its reaction with alkyl halides through nucleophilic substitution, which can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if the alkylation proceeds exhaustively.

Similarly, the primary amine can react with carbonyl compounds, such as acyl chlorides and anhydrides, in a process known as acylation. This reaction results in the formation of a stable amide linkage. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). Another important class of reactions involves the interaction with sulfonyl chlorides to yield sulfonamides, which are significant scaffolds in medicinal chemistry.

The inherent reactivity of the primary amine allows for the straightforward derivatization of this compound into a variety of more complex chemical scaffolds. The products of the carbon-heteroatom bond-forming reactions described previously—such as secondary/tertiary amines, amides, and sulfonamides—represent new, functionalized platforms for further chemical synthesis.

These derivatization reactions are crucial for building molecular diversity. For instance, the amide bond formation can be used to couple the molecule to carboxylic acid-containing fragments, including amino acids or other complex natural products. Such strategies are fundamental in the construction of peptidomimetics and other biologically relevant molecules. The ability to functionalize the amine provides a modular handle to append different chemical moieties, thereby systematically altering the parent molecule's properties for various applications. The synthesis of new amino-functionalized porphyrins and imidazolidin-4-ones from primary amines showcases the broad utility of these derivatization strategies. nih.govmdpi.com

The primary amine of this compound can act as a trigger for cascade reactions and as a key building block in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from most of the starting materials.

For example, this amine could serve as the amine component in well-known MCRs such as the Petasis reaction, which combines an amine, an aldehyde (like glyoxylic acid), and an organoboron reagent to form α-amino acids. acs.org The reaction of an amine with an aldehyde and an isocyanide in the Ugi reaction is another classic example where this compound could be readily employed. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials, a highly desirable feature in discovery chemistry. Amine-functionalized cellulose (B213188) has also been used as a catalyst in three-component reactions to synthesize isoxazol-5(4H)-one heterocycles. mdpi.com

Transformations and Stability of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated six-membered ether. It is generally a stable moiety, resistant to many reaction conditions, which makes it a common feature in many natural products and pharmaceuticals. However, under specific chemical conditions, it can undergo functionalization or even cleavage.

While the oxane ring lacks inherent reactivity due to its saturated nature, modern synthetic methods enable its direct functionalization. C-H functionalization strategies have emerged as powerful tools for installing new substituents on otherwise inert cyclic ethers. For aminotetrahydropyrans, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation has been demonstrated, which allows for the precise installation of aryl groups on the ring. nih.gov This can be followed by further modification of the amine, leading to highly substituted aminotetrahydropyrans with controlled stereochemistry. nih.gov

Other methods for constructing substituted tetrahydropyrans, which can be seen as pathways to functionalized derivatives, include Prins-type cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. nih.govnih.govorganic-chemistry.orgbeilstein-journals.org For example, the Prins cyclization involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form substituted tetrahydropyrans. nih.govorganic-chemistry.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers. egrassbcollege.ac.in These methods provide routes to tetrahydropyran (B127337) cores bearing various functional groups at different positions, which could be adapted for the specific case of this compound. The direct α-functionalization of 2-phenyltetrahydropyran has also been achieved through regioselective α-lithiation. researchgate.net

The ether linkage of the oxane ring is stable under many conditions but can be cleaved under forcing, typically acidic, conditions. chemistrysteps.com Lewis acids or strong Brønsted acids can promote the ring-opening of tetrahydropyran. The reaction of alkyl halides with mercury(II) salts in tetrahydropyran has been shown to result in ring-opening to yield alkoxyalkyl acetates. oup.com Such reactions generally proceed via the formation of an oxonium ion intermediate, followed by nucleophilic attack, which cleaves the C-O bond. In the context of this compound, strong acidic conditions could potentially lead to the formation of a diol-containing acyclic amine. The stability of the oxane ring is pH-dependent; for instance, some functionalized oxane rings can be opened in the pH range of 3.0 to 4.0. dtic.mil

Rearrangement reactions of the tetrahydropyran skeleton are also known. For example, tin tetrachloride has been used to promote an anomeric oxygen-to-carbon rearrangement in certain tetrahydropyran derivatives, converting an O-linked side chain to a C-linked one. rsc.orgrsc.org While this specific rearrangement requires an anomeric linkage not present in this compound, it illustrates that skeletal reorganization of the THP ring is possible. More relevantly, stereospecific ring-opening of aryl-substituted tetrahydropyrans can be achieved using nickel-catalyzed cross-coupling reactions to provide acyclic alcohols with a newly formed C-C bond. escholarship.org

Data Tables

Table 1: Summary of Reactivity Profiles

Functional Group Reaction Type Reactants Products
Primary Amine Nucleophilic Substitution Alkyl Halides Secondary/Tertiary Amines, Quaternary Ammonium Salts
Acylation Acyl Chlorides, Anhydrides Amides
Sulfonylation Sulfonyl Chlorides Sulfonamides
Multi-Component Reaction Aldehydes, Isocyanides, etc. Complex Heterocycles/Acyclic Structures
Oxane Ring C-H Functionalization Aryl Iodides (with Pd catalyst) Arylated Tetrahydropyrans nih.gov
Ring-Opening Strong Acids, Lewis Acids Acyclic Diols

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acyl chloride
Alkyl halide
Amide
Glyoxylic acid
Imidazolidin-4-one
Isoxazol-5(4H)-one
Porphyrin
Quaternary ammonium salt
Sulfonamide
Sulfonyl chloride

Applications of 2s 2 Oxan 4 Yl Propan 1 Amine in Complex Organic Synthesis

Utilization as a Chiral Building Block

Chiral amines are fundamental components in asymmetric synthesis, serving as sources of chirality that can be transferred to new molecules. The stereocenter in (2S)-2-(oxan-4-yl)propan-1-amine, with its defined (S)-configuration, makes it a potential candidate for such applications.

Asymmetric Construction of Advanced Intermediates

The primary amine functionality of this compound could be utilized to introduce a chiral element into more complex molecules. For instance, it could be employed in diastereoselective reactions where the existing stereocenter directs the formation of new stereocenters. This is a common strategy in the synthesis of pharmaceuticals and natural products where precise control of stereochemistry is crucial. However, no specific examples of its use in the construction of advanced intermediates have been reported.

Incorporation into Chiral Ligands and Organocatalysts for Asymmetric Transformations

Chiral amines are frequently incorporated into the structure of ligands for metal-catalyzed asymmetric reactions or as the backbone for purely organic catalysts. The nitrogen atom of this compound could serve as a coordination site for a metal center or as a basic site in an organocatalyst. The oxane ring could also influence the steric environment around the catalytic center, which is critical for achieving high enantioselectivity. Despite this potential, there is no available literature detailing the synthesis of chiral ligands or organocatalysts derived from this specific compound.

Precursor for Structurally Diverse Chemical Entities

The functional groups present in this compound—a primary amine and an oxane ring—offer synthetic handles for elaboration into a variety of more complex structures.

Synthesis of Complex Heterocyclic Frameworks

The primary amine could participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it could react with dicarbonyl compounds or their equivalents to form pyrroles, pyrazines, or other heterocyclic systems. The oxane moiety could also be modified or incorporated into a larger fused or spirocyclic ring system. No specific syntheses of complex heterocyclic frameworks originating from this compound have been documented.

Elaboration into Multifunctionalized Molecular Scaffolds

Molecular scaffolds are core structures upon which various functional groups can be appended to create molecules with specific properties. The amine group of this compound could be functionalized to attach different substituents, while the oxane ring provides a defined three-dimensional shape. This could theoretically lead to the creation of multifunctional scaffolds for applications in medicinal chemistry or materials science, though no such examples are currently reported.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. Chiral building blocks are valuable in DOS as they introduce stereochemical diversity into the resulting libraries.

This compound could serve as a starting point for a DOS campaign. By reacting the amine with a variety of building blocks and employing different reaction pathways, a library of compounds with diverse skeletons and stereochemistries could be generated. The oxane ring also offers a non-aromatic, conformationally flexible scaffold element that can contribute to the structural diversity of the library. However, there is no evidence in the current literature of this compound being used for the generation of chemical libraries.

Computational and Theoretical Investigations of 2s 2 Oxan 4 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of (2S)-2-(oxan-4-yl)propan-1-amine. These methods, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital interactions. mdpi.comsapub.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. imperial.ac.uk For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would be distributed across the molecule, indicating regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies can precisely calculate these energy levels, providing a quantitative measure of the molecule's kinetic stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO Energy -8.5Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy 2.1Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 10.6The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and stability.

Note: The values in this table are illustrative and would be determined through specific computational calculations (e.g., DFT at a specified level of theory and basis set).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.inchemrxiv.org For this compound, the most negative electrostatic potential (Vmin) is anticipated to be located near the nitrogen atom of the primary amine due to the lone pair of electrons. This high electron density signifies the primary site of basicity and nucleophilicity. chemrxiv.org Conversely, the hydrogen atoms of the amine group and those on the carbon backbone would exhibit positive potential. bhu.ac.inyoutube.com

Computational methods can also be employed to predict the basicity of the amine group by calculating its proton affinity or pKa value. These calculations often involve modeling the protonation of the amine and determining the associated energy change. The predicted pKa provides a quantitative measure of the amine's strength as a base, which is crucial for understanding its behavior in different chemical environments.

Table 2: Predicted Physicochemical and Reactivity Descriptors for this compound

DescriptorPredicted ValueSignificance
pKa ~10.5Predicts the basicity of the primary amine group.
LogP ~1.2Indicates the lipophilicity and partitioning behavior between octanol (B41247) and water.
Molecular Surface Area ~150 ŲRelates to the molecule's size and potential for intermolecular interactions.
Dipole Moment ~1.8 DMeasures the overall polarity of the molecule.

Note: These values are hypothetical and would be derived from specific computational models.

Conformational Analysis and Stereochemical Preferences

To explore the conformational landscape of this compound, computational chemists employ energy minimization and global conformer search algorithms. psu.edu These algorithms systematically or stochastically explore the potential energy surface of the molecule to identify stable conformations (local minima). verachem.comresearchgate.net Methods like the steepest descent and conjugate gradient are used for local energy minimization, finding the nearest low-energy structure from a starting geometry. psu.edu

Global conformer search strategies, such as genetic algorithms or simulated annealing, are more exhaustive and aim to locate the global energy minimum—the most stable conformation of the molecule. arxiv.org These searches generate a variety of starting structures and use energy calculations to guide the exploration of the conformational space. chemrxiv.org

The six-membered oxane ring in this compound is not static and can adopt different conformations, with the chair form being the most stable for cyclohexanes and their derivatives. rsc.org The substituents on the oxane ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For the 2-propyl-1-amine substituent, the equatorial position is generally favored to minimize steric hindrance.

Furthermore, rotation around the single bonds connecting the oxane ring to the propanamine side chain and within the side chain itself contributes to the molecule's conformational flexibility. maricopa.edu Potential energy diagrams can be constructed by systematically rotating these bonds and calculating the corresponding energy, revealing the energy barriers between different staggered and eclipsed conformations. maricopa.edu The most stable conformers will be those that minimize torsional and steric strain. maricopa.edu

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. walisongo.ac.idarxiv.org By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. masterorganicchemistry.com

For instance, in a nucleophilic substitution reaction where the amine group of this compound acts as the nucleophile, computational methods can model the approach of the amine to the electrophilic center. masterorganicchemistry.com The calculations would reveal the geometry of the transition state, showing the partial formation of the new bond and the partial breaking of the leaving group bond. masterorganicchemistry.com

Analyzing the vibrational frequencies of the transition state structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species. smu.edu These computational analyses provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. smu.edu

Lack of Specific Research Data for this compound

A thorough search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific chemical compound This compound . Specifically, no computational and theoretical investigations focusing on its structure-reactivity and stereoselectivity relationships (SRS) appear to have been published.

While computational studies are a common tool for understanding the chemical behavior of molecules, it appears that this compound has not been the subject of such detailed in silico analysis. Structure-reactivity studies elucidate how the three-dimensional arrangement of a molecule's atoms influences its chemical reactivity. Similarly, stereoselectivity studies investigate how a chiral center within a molecule, such as the (2S) carbon in the specified compound, directs the formation of specific stereoisomers in a chemical reaction.

The absence of this specific research means that no data tables or detailed findings on the structure-reactivity and stereoselectivity of this compound can be provided at this time. Generating an article on this topic would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Further research in the field of computational chemistry would be necessary to generate the data required to populate the requested article outline. Until such studies are conducted and published, a detailed analysis of the structure-reactivity and stereoselectivity relationships of this compound remains an area for future scientific inquiry.

Advanced Spectroscopic and Analytical Methodologies for Research on 2s 2 Oxan 4 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2S)-2-(oxan-4-yl)propan-1-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

Proton (¹H) NMR spectroscopy of this compound reveals the chemical environment of each hydrogen atom. The signals corresponding to the protons on the oxane ring, the propanamine side chain, and the amine group itself can be distinguished by their chemical shifts, multiplicities, and coupling constants. For instance, the protons of the primary amine group (-NH₂) typically appear as a broad signal, the chemical shift of which can be concentration and solvent dependent. libretexts.orgopenstax.org The addition of D₂O to the NMR sample would cause this signal to disappear due to the exchange of protons for deuterium, confirming its identity. libretexts.orgopenstax.org

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For example, the carbon atom attached to the nitrogen of the amine group (C1) would be expected to resonate at a different frequency compared to the methyl carbon (C3) or the carbons within the oxane ring. openstax.orgdocbrown.info In propylamine, for instance, the carbon atom closest to the electronegative nitrogen atom has a higher chemical shift compared to the other carbon atoms in the chain. docbrown.info

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, allowing for the tracing of the proton network throughout the molecule. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing definitive assignments for both the ¹H and ¹³C signals. These 2D NMR data are critical for assembling the complete structural puzzle of this compound. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₂ (CH₂)2.5 - 3.040 - 50
C2-H (CH)1.5 - 2.030 - 40
C3-H₃ (CH₃)0.8 - 1.210 - 20
Oxane Ring Protons1.2 - 1.8 (axial), 3.3 - 4.0 (equatorial)60 - 70 (C-O), 30 - 40 (other C)
NH₂1.0 - 3.0 (broad)-

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

To confirm the enantiomeric purity of this compound, chiral NMR shift reagents can be utilized. These are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding protons and carbons in the two enantiomers, allowing for their differentiation and quantification by NMR. The integration of the separated signals provides a direct measure of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. researcher.life By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, which is C₈H₁₇NO. uni.lu The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, can be used as an initial indicator. libretexts.orgopenstax.org

Furthermore, fragmentation analysis in HRMS provides valuable structural information. The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken, leading to the formation of a resonance-stabilized cation. libretexts.org Analysis of these fragments helps to confirm the connectivity of the oxane ring and the propanamine side chain.

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[M+H]⁺144.1383
[M+Na]⁺166.1202

M represents the this compound molecule.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound. orgchemboulder.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

In chiral HPLC, the separation of enantiomers is achieved using a chiral stationary phase (CSP). phenomenex.com These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amines. nih.govyakhak.org The use of additives, such as acids, in the mobile phase can often improve the separation. nih.govresearchgate.net Derivatization of the amine with a chiral derivatizing reagent to form diastereomers can also facilitate separation on a non-chiral column. nih.gov

Chiral GC is another effective technique for separating volatile chiral compounds. wiley.com Similar to chiral HPLC, it utilizes a chiral stationary phase, often based on cyclodextrins. researchgate.netchromatographyonline.com For amines, derivatization is frequently necessary to improve volatility and chromatographic performance. nih.govsigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride. wiley.comnih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into its conformational properties. iitm.ac.in

IR spectroscopy is particularly useful for identifying the N-H and C-N bonds of the primary amine group. orgchemboulder.com Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgopenstax.orgtutorchase.com An N-H bending vibration is also expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of aliphatic amines appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com The presence of the oxane ring would be indicated by C-O stretching vibrations.

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. Raman spectroscopy can provide information about the carbon backbone and the C-C and C-H vibrations within the oxane and propanamine moieties. acs.org Analysis of the Raman spectra can also yield information about the conformational isomers present in the sample. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
N-H Bend1580 - 1650
C-N Stretch1020 - 1250
AlkaneC-H Stretch2850 - 3000
Ether (Oxane)C-O Stretch1070 - 1150

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netmdpi.com If a suitable single crystal of this compound or a salt derivative can be obtained, X-ray diffraction analysis can provide the precise coordinates of every atom in the molecule. nih.govbohrium.com This allows for the unambiguous confirmation of the (S) configuration at the chiral center.

Furthermore, X-ray crystallography reveals information about the packing of molecules in the solid state, including intermolecular interactions such as hydrogen bonding. researchgate.net The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, and these interactions play a crucial role in the crystal lattice. Understanding these solid-state interactions is important for properties such as melting point and solubility.

Future Perspectives and Emerging Research Avenues for 2s 2 Oxan 4 Yl Propan 1 Amine Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of chiral amines is a cornerstone of modern organic chemistry. nih.gov While established methods exist, the future of synthesizing (2S)-2-(oxan-4-yl)propan-1-amine will focus on novel methodologies that offer improved efficiency, selectivity, and sustainability. Key research directions include the development of catalytic asymmetric pathways that avoid the use of stoichiometric chiral auxiliaries. nih.govd-nb.info

Future strategies will likely prioritize transition metal-catalyzed asymmetric hydrogenation or reductive amination of prochiral ketone or imine precursors. nih.govd-nb.info The development of new chiral phosphorus ligands or N-heterocyclic carbene ligands for metals like iridium, rhodium, and ruthenium could provide direct access to the desired (S)-enantiomer with high enantiomeric excess (ee). nih.gov Another promising avenue is the use of engineered biocatalysts, such as transaminases or imine reductases (IREDs), which can offer exceptional stereoselectivity under mild, environmentally benign conditions. dovepress.comresearchgate.net

The use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), remains a robust strategy, particularly for creating highly branched chiral amines. nih.govpsu.edu Future work may focus on developing recyclable or catalytic versions of these auxiliaries to improve atom economy. nih.gov Furthermore, modular approaches that allow for the stereodivergent synthesis of all possible stereoisomers from a common precursor will be highly valuable for creating libraries of related compounds for structure-activity relationship studies. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for Chiral Amines
MethodologyDescriptionPotential AdvantagesChallengesRelevant Research Areas
Asymmetric HydrogenationDirect reduction of a prochiral ketone or imine using a chiral transition-metal catalyst (e.g., Ru, Rh, Ir) and H2 gas. nih.govHigh atom economy, high enantioselectivity, potential for large-scale application. nih.govRequires specialized high-pressure equipment, catalyst sensitivity, substrate scope limitations. nih.govNew ligand design, catalyst screening. nih.gov
Asymmetric Reductive AminationOne-pot reaction of a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. d-nb.inforesearchgate.netConvergent, allows for diverse amine functionalities. researchgate.netControl of chemoselectivity (imine formation vs. ketone reduction), requires optimization for each substrate. d-nb.infoDevelopment of chiral Brønsted acids or metal catalysts. d-nb.info
Biocatalysis (Transaminases/IREDs)Use of engineered enzymes to convert a ketone to a chiral amine with high stereoselectivity. dovepress.comExceptional selectivity (>99% ee), mild reaction conditions (aqueous media, room temp), environmentally friendly. dovepress.comresearchgate.netEnzyme stability, limited substrate scope for wild-type enzymes, need for protein engineering. researchgate.netDirected evolution, computational enzyme design. dovepress.com
Chiral Auxiliaries (e.g., tBS)Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation, followed by removal of the auxiliary. nih.govpsu.eduReliable, predictable stereochemical outcome, broad substrate scope. psu.eduNot atom-economical (requires stoichiometric auxiliary), additional protection/deprotection steps. nih.govDevelopment of catalytic or recyclable auxiliaries. nih.gov

Exploration of Unprecedented Reactivity Profiles and Catalytic Roles

Beyond its role as a structural component, this compound holds significant potential as a chiral catalyst or ligand. Chiral primary amines are powerful organocatalysts capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgalfachemic.com The unique structure of this amine, featuring a bulky, non-aromatic oxane group adjacent to the stereocenter, could impart novel reactivity and selectivity in asymmetric transformations.

Future research will likely explore the application of this compound as an organocatalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The oxane moiety could influence the catalyst's solubility, stability, and steric environment, potentially leading to complementary or superior results compared to well-established primary amine catalysts derived from amino acids or Cinchona alkaloids. rsc.orgmetu.edu.tr For instance, the ether oxygen within the oxane ring could engage in hydrogen bonding interactions, helping to organize the transition state and enhance stereoselectivity. metu.edu.tr

Furthermore, this amine can serve as a valuable chiral ligand in transition-metal catalysis or as a building block for more complex catalytic systems. mdpi.com Its coordination to metal centers could create a well-defined chiral environment for reactions such as asymmetric allylation, hydroamination, or cyclopropanation. nih.gov Investigating the dynamic behavior of this amine, for example, its potential for racemization under specific catalytic conditions, could open doors to its application in dynamic kinetic resolution (DKR) processes, maximizing the yield of the desired enantiomer from a racemic starting material. acs.org

Table 2: Potential Catalytic Applications for this compound
Catalytic RoleReaction ClassMechanism of ActionPotential Benefit of the Oxane Moiety
OrganocatalystMichael AdditionForms a chiral enamine with a donor ketone/aldehyde, which then attacks an acceptor. alfachemic.comSteric bulk influencing facial selectivity.
OrganocatalystAldol ReactionActivates a ketone/aldehyde via enamine or iminium ion formation to react with another carbonyl compound. alfachemic.comPotential for intramolecular H-bonding to influence transition state geometry.
OrganocatalystMannich ReactionCatalyzes the addition of an enolizable carbonyl compound to an imine. alfachemic.comModified solubility and stability profile compared to other amine catalysts.
Chiral LigandAsymmetric HydrogenationCoordinates to a metal (e.g., Ir, Rh) to create a chiral environment for H2 addition. nih.govUnique steric and electronic properties influencing enantioselectivity.
Chiral LigandAsymmetric Allylic AlkylationForms a chiral complex with a metal (e.g., Pd) to control the stereoselective addition of a nucleophile.Modulation of catalyst activity and selectivity.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The discovery and optimization of synthetic routes and catalytic applications for this compound can be dramatically accelerated by embracing high-throughput experimentation (HTE) and laboratory automation. bohrium.comnih.gov These technologies enable the rapid screening of vast arrays of catalysts, substrates, and reaction conditions, moving beyond traditional one-at-a-time experimentation. nih.gov

For the synthesis of this amine, HTE platforms can be employed to rapidly identify optimal catalysts and conditions for asymmetric hydrogenation or reductive amination. nih.gov This involves the use of multi-well plates where hundreds of reactions can be run in parallel. nih.gov A key bottleneck in HTE is the rapid and accurate analysis of reaction outcomes, particularly yield and enantiomeric excess. acs.org Emerging analytical techniques amenable to HTE workflows include fluorescence-based assays, circular dichroism (CD) spectroscopy, and high-throughput NMR analysis, which can determine the concentration and enantiopurity of chiral amine products in minutes or even seconds per sample. nih.govnih.govacs.org

Beyond screening, laboratory automation and robotics are transforming the synthesis of complex molecules. chemrxiv.orgbeilstein-journals.org Automated synthesis platforms can perform multi-step reaction sequences, including workup and purification, with minimal human intervention. chemrxiv.orgnih.gov Such systems could be programmed to synthesize this compound or to use it as a chiral building block in an "assembly-line" fashion to construct libraries of diverse and complex molecules for biological screening. chemrxiv.orggoogle.com This automated approach not only increases the rate of discovery but also improves reproducibility and safety, especially when handling hazardous reagents. nih.gov

Table 3: High-Throughput Techniques for Chiral Amine Analysis
TechniquePrincipleInformation ObtainedKey Advantage for HTE
Fluorescence-Based AssaysDisplacement of a fluorophore from a sensor complex by the chiral amine analyte, leading to a change in fluorescence intensity. nih.govnih.govConcentration (Yield)Extremely fast, sensitive, requires minimal sample, amenable to plate readers. nih.gov
Circular Dichroism (CD) SpectroscopyFormation of a diastereomeric, CD-active complex between the chiral amine and a chiral sensor, where the CD signal is proportional to the ee. nih.govEnantiomeric Excess (ee)Rapid analysis, can be combined with fluorescence assays for a complete picture. nih.gov
19F NMR-Based AssaysDerivatization of the chiral amine with a fluorine-containing chiral resolving agent, allowing for baseline resolution of diastereomeric signals in the 19F NMR spectrum. acs.orgYield and Enantiomeric Excess (simultaneously)Highly accurate and reproducible, can screen over 1,000 samples per day with an autosampler. acs.org

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental design, saving significant time and resources. rsc.org For this compound, advanced computational modeling offers powerful avenues for de novo design and property prediction.

Density Functional Theory (DFT) calculations can provide deep insights into the amine's electronic structure, conformational preferences, and reactivity. nih.gov By mapping properties like the molecular electrostatic potential (MEP) and analyzing frontier molecular orbitals (FMOs), researchers can predict the most likely sites for electrophilic or nucleophilic attack and rationalize its behavior in catalytic cycles. nih.gov Such studies can guide the design of new reactions and help explain observed stereochemical outcomes. Graph neural networks are also emerging as a tool to rapidly predict DFT-level descriptors, accelerating the screening of virtual compound libraries. rsc.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling represents another key area. mdpi.com By building mathematical models that correlate structural descriptors of a series of molecules with their measured activity (e.g., catalytic efficiency or biological potency), QSAR can predict the properties of untested analogues of this compound. nih.govmdpi.com This allows for the rational, in-silico design of derivatives with enhanced performance before committing to their synthesis. mdpi.com

Perhaps the most forward-looking approach is the use of computational methods for the de novo design of catalysts. psu.eduacs.org Algorithms can now design novel protein scaffolds to create artificial enzymes for specific reactions, such as the stereoselective synthesis of a target chiral amine. pharmtech.comresearchgate.netnih.gov Similarly, computational tools can be used to design novel organocatalysts or ligands based on the this compound scaffold, exploring virtual chemical space to identify candidates with optimal geometry and electronic properties for a given asymmetric transformation. acs.org

Table 4: Applications of Advanced Computational Modeling
MethodApplicationPredicted Properties / Outcomes
Density Functional Theory (DFT)Reactivity AnalysisMolecular geometry, orbital energies (HOMO/LUMO), electrostatic potential, bond dissociation energies. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Property PredictionBiological activity, catalytic performance (yield, ee), pharmacokinetic properties. mdpi.comnih.gov
Molecular DockingBinding Mode AnalysisInteraction of the amine (as a ligand or drug candidate) with a protein active site, binding energy. mdpi.com
De Novo DesignCatalyst/Enzyme DesignNovel protein sequences or small molecule structures optimized for a specific catalytic function. psu.edupharmtech.com
Graph Neural NetworksHigh-Throughput Descriptor PredictionRapid, on-the-fly calculation of DFT-level molecular descriptors for large virtual libraries. rsc.orgchemrxiv.org

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish stereoisomers via coupling constants (e.g., vicinal 3JH-H^3J_{\text{H-H}} values) and NOE effects.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA or IB, with retention times compared to known standards.
  • X-ray Crystallography : Provides definitive confirmation of absolute configuration, especially when heavy atoms are present.
  • Computational Tools : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values, cross-validated against experimental data ( details InChI and SMILES for structural modeling) .

How do reaction conditions influence enantiomeric excess (ee) in the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst Choice : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee but requires strict control of temperature and pressure.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.
  • Additives : Chiral auxiliaries (e.g., Evans oxazolidinones) or Lewis acids (e.g., ZnCl2_2) improve ee by directing reagent orientation.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylations) selectively modify one enantiomer, as seen in ’s catalytic reduction workflow .

What computational models predict the biological target interactions of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs or enzymes) using the compound’s 3D structure (’s InChI Key provides stereochemical input).
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time.
  • QSAR Studies : Correlate structural features (e.g., oxan-4-yl hydrophobicity) with activity data. notes that ethyl group modifications in similar amines alter binding affinity, guiding target prioritization .

How can researchers resolve discrepancies in reported biological activities between stereoisomers of oxan-4-yl propan-1-amine derivatives?

Q. Data Contradiction Analysis

  • Controlled Replication : Synthesize both enantiomers (e.g., (2S)- and (2R)-forms) and test under identical assay conditions.
  • Metabolic Stability Studies : Evaluate if enantiomers are differentially metabolized (e.g., CYP450 interactions).
  • Receptor Profiling : Use radioligand binding assays to compare affinity for targets like σ-receptors or monoamine transporters. emphasizes enantiomer-specific biological differences in adamantyl derivatives, suggesting similar analyses for oxan-4-yl analogs .

What strategies optimize the scalability of this compound synthesis without compromising stereochemical integrity?

Q. Advanced Method Development

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions ( mentions industrial flow chemistry applications).
  • Greener Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor ee in real time.
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) for large-scale purification .

How does the oxan-4-yl moiety influence the physicochemical properties of this compound?

Q. Structure-Property Relationship

  • Lipophilicity : The tetrahydropyran ring increases logP compared to acyclic analogs, enhancing blood-brain barrier penetration (predicted via MarvinSketch using ’s SMILES).
  • Hydrogen Bonding : The ether oxygen in oxan-4-yl participates in H-bonding, affecting solubility and receptor interactions.
  • Conformational Rigidity : The ring restricts rotation, potentially improving target selectivity ( discusses structural rigidity in similar amines) .

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